2,3-二氟吡嗪

描述

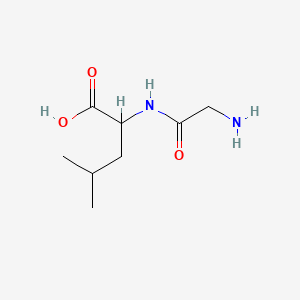

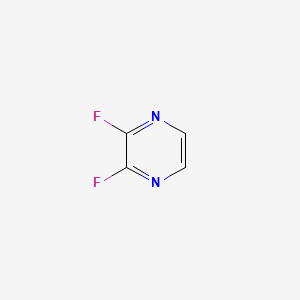

2,3-Difluoropyrazine is a chemical compound that is part of the broader class of pyrazines, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two nitrogen atoms and four carbon atoms. The specific structure of 2,3-difluoropyrazine includes two fluorine atoms substituted at the 2 and 3 positions of the pyrazine ring. While the provided papers do not directly discuss 2,3-difluoropyrazine, they do provide insights into the chemistry of related fluorinated pyrazine compounds, which can help infer some of the properties and reactivity of 2,3-difluoropyrazine.

Synthesis Analysis

The synthesis of fluorinated pyrazine derivatives can be complex, involving multiple steps and specific reagents. For instance, the synthesis of perfluoro-2,3,5,6-tetrakis(dimethylamino)-pyrazine involves the reaction of perfluoro-2,2-dichloroimidazolidine with triphenylphosphine, leading to various cyclic and polymeric products depending on the reaction conditions . Another example is the synthesis of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines, which undergoes reactions with O- and N-nucleophiles, resulting in the transformation of the trifluoromethyl group and aromatization of the pyrrolopyrazine system . These studies highlight the reactivity of fluorinated pyrazine derivatives and the potential for complex reaction pathways.

Molecular Structure Analysis

The molecular structure of fluorinated pyrazines can be quite intricate, as demonstrated by the X-ray structure analysis of perfluoro-2,3,5,6-tetrakis(dimethylamino)-pyrazine, which revealed a planar pyrazine ring but nonplanar nitrogen atoms in the substituents . This nonplanarity is due to steric interactions, which are relieved by rotating the amino groups out of the pyrazine plane. Such structural details are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Fluorinated pyrazines participate in a variety of chemical reactions. For example, the reaction of 2-hydroxy-2-polyfluoroalkylchroman-4-ones with hydrazine leads to the formation of polyfluoroalkylpyrazoles and pyrazolines . The reactivity of these compounds is influenced by the presence of fluorine atoms, which can affect the electron distribution within the molecule and thus its interaction with nucleophiles and other reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrazines are influenced by their molecular structure and the presence of fluorine atoms. The compounds reported in the papers exhibit a range of properties, such as intramolecular charge transfer transitions and solvatochromism, which are indicative of their potential applications in organic electronics . The solid-state emission and aggregation-induced emission effects observed in some of these compounds suggest that they could be used as fluorescent materials . The electrochemical properties, such as HOMO and LUMO energy levels, are also important for their application in electronic devices .

科学研究应用

合成技术

- 可溶性开关合成三氟甲基吡唑: Muzalevskiy等人(2017年)的研究表明,在合成三氟甲基吡唑时溶剂依赖的区域选择性,对药物化学至关重要。不同的溶剂有利于形成3-或5-三氟甲基吡唑,在药物合成中如Celebrex和SC-560 (Muzalevskiy et al., 2017)。

化学性质和应用

合成用于杀螨活性的氟代吡唑

Fustero等人(2008年)探索了氟代吡唑的合成,展示了它们强大的杀螨活性。这突显了2,3-二氟吡嗪衍生物在农药研究中的实用性 (Fustero et al., 2008)。

银介导的3-三氟甲基吡唑合成

Li等人(2013年)的研究专注于高效构建3-三氟甲基吡唑骨架,在合成和药物化学中至关重要。这个过程涉及环缩合,对生产含氟建筑模块至关重要 (Li et al., 2013)。

药物化学和药物设计

合成3-氨基-4-氟吡唑

Surmont等人(2011年)的研究涉及合成3-氨基-4-氟吡唑,由于其功能基团可进一步官能化,在药物化学中作为构建模块具有价值 (Surmont et al., 2011)。

抗肿瘤苯并呋喃[2,3-b]吡嗪的开发

Wang等人(2019年)开发了一种合成苯并呋喃[2,3-b]吡嗪的策略,展示出显著的抗癌活性。这项研究表明了吡嗪衍生物在肿瘤学中的治疗潜力 (Wang et al., 2019)。

多功能应用

用于各种应用的氟代吡唑合成

Ohtsuka等人(2012年)研究了直接三氟甲基化以生产氟代吡唑,对各种化学合成有用。这个过程对于创造多功能化学化合物至关重要 (Ohtsuka et al., 2012)。

- ene)基材料: Ribas等人(2004年)探讨了使用吡啶-2,3-二硒醇配体设计镍化合物。这项研究有助于开发具有特定电子和磁性能的材料,突显了吡嗪衍生物的多功能性 (Ribas et al., 2004)。

- 有机化学中的微波辅助合成: Lu和Zhang(2004年)利用微波辐射合成3-氨基咪唑[1,2-a]吡啶/吡嗪衍生物。这种方法展示了吡嗪衍生物在创造多样化分子结构中的效率和多功能性 (Lu & Zhang, 2004)。

安全和危害

属性

IUPAC Name |

2,3-difluoropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWMJTRHEAAUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200740 | |

| Record name | Pyrazine, 2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoropyrazine | |

CAS RN |

52751-15-2 | |

| Record name | Pyrazine, 2,3-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052751152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。